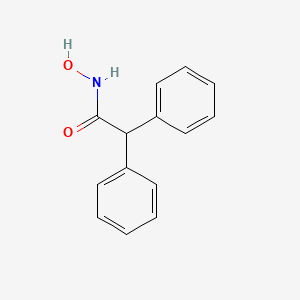

N-hydroxy-2,2-diphenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(15-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBBVCLWMCGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286297 | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-51-8 | |

| Record name | NSC44620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxy-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxy-2,2-diphenylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6KC9X4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Hydroxy-2,2-Diphenylacetamide and its Precursors

The synthesis of this compound involves key intermediates and specific reaction types, including the use of microwave-assisted protocols to enhance reaction efficiency.

Preparation of 2-Hydroxy-2,2-diphenylacetohydrazide (B78773) as a Key Intermediate

The synthesis of the target compound often proceeds through a crucial intermediate, 2-hydroxy-2,2-diphenylacetohydrazide. A common starting material for this pathway is dibenzoyl, which undergoes a rearrangement reaction to form diphenyl glycolic acid. google.com This acid is then esterified, for instance, with methanol (B129727) in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and under microwave irradiation, to produce methyl diphenyl glycolate (B3277807). google.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) would lead to the formation of the desired 2-hydroxy-2,2-diphenylacetohydrazide.

Another approach involves the use of 2-hydroxy-2,2-diphenylacetic acid, which can be prepared from various starting materials. chemicalbook.com For example, methyl 2-oxo-2-phenylacetate can be reacted with a Grignard reagent like (4-(benzyloxy)phenyl)magnesium bromide to yield a diaryl hydroxy ester, which can be further modified to the desired acid. mdpi.com

Strategies for N-Hydroxylation and Amidation Reactions

The introduction of the N-hydroxy group is a critical step in the synthesis of this compound. This can be achieved through various N-hydroxylation methods. While direct N-hydroxylation of a pre-formed amide is one possibility, another strategy involves the condensation of a carboxylic acid or its activated derivative with hydroxylamine.

Amidation reactions are fundamental to forming the core structure of this compound. These reactions typically involve the coupling of a carboxylic acid (or its activated form, such as an acid chloride or ester) with an amine or, in this case, hydroxylamine. The efficiency of these reactions can be influenced by coupling agents and reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The use of microwave energy can be particularly advantageous for the synthesis of heterocyclic compounds and in multi-component reactions. nih.govnih.gov

In the context of synthesizing precursors for this compound, microwave-assisted methods have been successfully employed. For instance, the synthesis of methyl diphenyl glycolate from diphenyl glycolic acid and dimethyl carbonate is significantly accelerated by microwave irradiation. google.com A patent describes a reaction time of just 15 minutes under microwave conditions. google.com Similarly, the synthesis of various heterocyclic scaffolds, which can be related to the derivatization of the target compound, has been shown to be more efficient under microwave irradiation. nih.gov For example, the synthesis of certain quinoline (B57606) derivatives was found to be 11–19% more efficient with microwave heating compared to conventional methods. nih.gov

| Reaction Step | Reagents | Conditions | Time | Reference |

| Esterification of Diphenyl Glycolic Acid | Diphenyl glycolic acid, Dimethyl carbonate, DBU | Microwave irradiation, reflux | 15 min | google.com |

| Synthesis of Chalcone | 2′-hydroxy acetophenone, 4-aminodimethyl benzaldehyde, piperidine | Microwave irradiation, 100°C | 30 min | nih.gov |

| Synthesis of Quinoline-fused 1,4-benzodiazepines | Substituted 3-bromomethyl-2-chloro-quinolines | Microwave irradiation, 80°C | Not Specified | nih.gov |

Derivatization Strategies and Scaffold Modifications

The core structure of this compound serves as a versatile scaffold for further chemical modifications, leading to a diverse range of derivatives with potentially interesting properties.

Synthesis of Spiroheterocyclic Thiazolidinone Derivatives

One notable derivatization strategy involves the synthesis of spiroheterocyclic thiazolidinones. These compounds can be prepared through multi-component reactions. For instance, a one-pot reaction of cyclohexanone, thioglycolic acid, and various aromatic amines can yield spiro thiazolidinone derivatives. nih.gov The use of a nano Fe2O3 catalyst in this reaction has been shown to significantly improve the yield (up to 93%) and reduce the reaction time to approximately 4 hours, compared to 8 hours and lower yields without the catalyst. nih.gov This approach highlights a green and efficient method for generating complex molecular structures from simpler precursors.

Introduction of Diverse Substituents on Phenyl Rings and Amide Nitrogen

The introduction of various substituents on the phenyl rings and the amide nitrogen of the this compound scaffold allows for the fine-tuning of its chemical properties.

Phenyl Ring Substitution: Modifications to the phenyl rings can be achieved by using appropriately substituted starting materials. For example, the synthesis of hydroxy-diphenylamines can be accomplished by the condensation of a dihydroxybenzene with a primary aromatic amine. google.com This allows for the introduction of hydroxyl groups and other substituents onto the aromatic rings. The synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid hydrazide and various aromatic aldehydes also demonstrates the introduction of diverse substituents on a phenyl ring. mdpi.com

Formation of Hydrazide and Imidamide Derivatives

The diphenylacetamide scaffold is a versatile starting point for the synthesis of more complex molecules, including hydrazide derivatives. These transformations typically involve the reaction of a suitable precursor with hydrazine-containing reagents.

A key precursor for these reactions is 2-hydroxy-2,2-diphenylacetohydrazide, the hydrazide of benzilic acid. This compound can be further functionalized. For instance, the synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide has been reported through the reaction of 2-hydroxy-2,2-diphenylacetohydrazide with (benzamidomethyl)triethylammonium chloride. This reaction proceeds in dioxane with triethylamine (B128534) as a base, demonstrating a method for N-alkylation of the hydrazide.

Another general strategy involves the synthesis of 2-hydrazinyl-N,N-diphenylacetamide from 2-chloro-N,N-diphenylacetamide by reacting it with hydrazine hydrate. nih.gov The resulting hydrazinyl derivative serves as a versatile intermediate that can be subsequently reacted with various aromatic aldehydes. This condensation reaction, often carried out in the presence of glacial acetic acid, yields a variety of Schiff base derivatives, known as hydrazones. nih.gov This approach highlights a common pathway for elaborating the diphenylacetamide core into diverse hydrazide-hydrazone structures. nih.gov

Table 1: Synthesis of a Hydrazide Derivative

| Starting Material | Reagent | Solvent/Base | Conditions | Product |

|---|---|---|---|---|

| 2-hydroxy-2,2-diphenylacetohydrazide | (benzamidomethyl)triethylammonium chloride | Dioxane / Triethylamine | Heated at 50°C for 1 hour | N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide |

No specific research findings were available for the formation of imidamide derivatives of this compound in the searched literature.

Chiral Derivatization Approaches

Achieving enantiomeric purity is a significant goal in medicinal chemistry, and chiral derivatization is a key strategy for both synthesizing and analyzing chiral molecules. For compounds like this compound, which contains a tertiary alcohol and is therefore chiral, derivatization with a chiral agent can produce diastereomers that are often easier to separate.

Common chiral derivatizing agents (CDAs) include enantiomerically pure acids, amines, or isocyanates. For α-hydroxy amides, derivatization often targets the hydroxyl or amide group. General strategies applicable to this class of compounds include:

Reaction with Chiral Acids: Using an enantiopure acid like (S)-(+)-naproxen, often in its activated form (e.g., acyl chloride), to form a diastereomeric ester at the hydroxyl position. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After serving its purpose, the auxiliary is removed, leaving an enantiomerically enriched product. youtube.com

Derivatization for Analysis: Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA, Marfey's reagent) are widely used to react with amino or hydroxyl groups. nih.gov The resulting diastereomers can be separated and quantified using techniques like HPLC or ion mobility mass spectrometry to determine the enantiomeric excess of the original compound. nih.govnih.gov

A prominent strategy for achieving stereocontrol in the synthesis of complex molecules containing hydroxyl groups involves the incorporation of a conformationally constrained chiral scaffold. For example, a cis-(1S)(2R)-amino-2-indanol scaffold can be used as a chiral mimic to guide the synthesis, resulting in a potent and selective final product.

Mechanistic Aspects of Synthetic Reactions

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are crucial for building heterocyclic rings onto a molecular scaffold. For derivatives of diphenylacetamide, these reactions can be used to create a wide range of fused or appended ring systems.

A relevant example is the reaction of 2-chloro-N,N-diphenylacetamide with thiourea (B124793) to form N⁴,N⁴-diphenylthiazole-2,4-diamine. orientjchem.org The mechanism for this cyclocondensation likely involves the following steps:

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom in 2-chloro-N,N-diphenylacetamide. This results in the formation of an S-alkylated isothiouronium salt intermediate.

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon.

Dehydration/Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of water to form the final, stable thiazole (B1198619) ring.

This type of reaction pathway, involving an initial intermolecular substitution followed by an intramolecular cyclization and elimination, is a common mechanistic motif in the synthesis of five-membered heterocycles from α-halo carbonyl compounds.

Stereochemical Control in Synthesis

Controlling the three-dimensional arrangement of atoms is fundamental in modern chemical synthesis. Stereochemical control can be exerted through several methods, with substrate control and auxiliary control being two prominent strategies. youtube.com

Substrate Control: In this approach, an existing stereocenter within the starting material dictates the stereochemical outcome of a new stereocenter being formed elsewhere in the same molecule. youtube.com The pre-existing chirality creates a diastereoselective environment, favoring the approach of reagents from one face over the other due to steric or electronic effects. youtube.com

Auxiliary Control: This method involves attaching a chiral auxiliary to the substrate. youtube.com This auxiliary, which is typically a recoverable, enantiomerically pure compound, directs the stereochemistry of a reaction at a nearby site. Its steric bulk can block one face of the molecule, forcing a reagent to attack from the opposite face, thus ensuring high stereoselectivity. youtube.com Once the desired stereocenter has been created, the auxiliary is chemically cleaved and removed from the product. youtube.com This is a powerful technique for asymmetric synthesis when the substrate itself lacks the necessary stereodirecting elements. The use of a rigid chiral scaffold, such as the previously mentioned cis-aminoindanol, is a prime example of auxiliary-based stereochemical control.

Optimization of Synthetic Yields and Reaction Conditions

The efficiency of a chemical synthesis is heavily dependent on the optimization of reaction conditions. Key parameters that are typically varied to maximize product yield and purity include temperature, reaction time, choice of solvent, and the nature and stoichiometry of reagents and catalysts.

For the synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide, a specific set of conditions has been reported, which can be considered an established, likely optimized, protocol.

Table 2: Reported Reaction Conditions for a Diphenylacetamide Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Dioxane | Provides a suitable non-aqueous medium for the reaction. |

| Base | Triethylamine (TEA) | Acts as a proton scavenger to neutralize the acid formed during the reaction. |

| Temperature | 50 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions or decomposition. |

| Time | 1 hour | Determined as the optimal duration for the reaction to reach completion. |

The selection of these specific conditions—a moderately polar aprotic solvent, a non-nucleophilic organic base, and mild heating—is a deliberate choice to favor the desired reaction pathway while minimizing the formation of byproducts, thereby optimizing the yield of the target hydrazide derivative.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, HSQC)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR: In the proton NMR spectrum of N-hydroxy-2,2-diphenylacetamide, distinct signals corresponding to the different types of protons are observed. The protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). A singlet is expected for the methine proton (CH) adjacent to the phenyl groups and the carbonyl group. The hydroxyl proton (OH) and the amide proton (NH) will also produce signals, though their chemical shifts can be variable and depend on factors like solvent and concentration.

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton. Key resonances include the carbonyl carbon (C=O) of the acetamide (B32628) group, which is typically found downfield. The carbon atom to which the two phenyl groups are attached (the α-carbon) will also have a characteristic chemical shift. The aromatic carbons of the two phenyl rings will show a set of signals in the typical aromatic region (around 125-145 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates the signals of directly attached protons and carbons. An HSQC spectrum of this compound would show cross-peaks connecting the proton signals with their corresponding carbon signals, confirming the assignments made from the 1D ¹H and ¹³C-NMR spectra. For instance, the methine proton signal would be correlated with the α-carbon signal.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.5 (m) | 125-145 |

| CH | ~5.0 (s) | ~60 |

| NH | Variable | - |

| OH | Variable | - |

| C=O | - | ~170 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group. mdpi.com The N-H stretching vibration of the amide group also appears in this region. The C=O stretching vibration of the amide carbonyl group will give a strong absorption band around 1650 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, while the C-H stretching of the methine group will be slightly lower. Bending vibrations for the aromatic rings and other groups will appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| N-H | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (C₁₄H₁₃NO₂), the molecular weight is approximately 227.26 g/mol . nih.gov In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 227. uni.lu The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways could include the loss of the hydroxyl group (-OH), the entire N-hydroxy group (-NOH), or cleavage of the bond between the α-carbon and the carbonyl group. The diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167 would be a very stable and thus prominent fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Identity |

| [M]⁺ | 227 | Molecular Ion |

| [M-OH]⁺ | 210 | Loss of hydroxyl group |

| [M-NO]⁺ | 197 | Loss of nitroxyl (B88944) radical |

| [C₁₃H₁₁]⁺ | 167 | Diphenylmethyl cation |

X-ray Crystallography Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal Structure and Unit Cell Parameters

Analysis of Dihedral Angles and Torsional Barriers

The conformation of the molecule is defined by its dihedral angles. In the case of 2,2-diphenylacetamide (B1584570), the dihedral angles between the mean planes of the two benzene (B151609) rings are reported to be 84.6(7)° and 85.0(6)°. nih.gov This indicates that the two phenyl rings are nearly perpendicular to each other. This twisted conformation is likely adopted to minimize steric hindrance between the bulky phenyl groups. The presence of an N-hydroxy group in this compound is expected to influence the intermolecular interactions, such as hydrogen bonding, which in turn can affect the crystal packing and the specific dihedral angles observed in the solid state. The torsional barriers would dictate the energy required to rotate around the single bonds, for instance, the C-C bond connecting the phenyl groups to the α-carbon.

Chiral Recognition and Stereochemical Features

Stereochemistry is a critical aspect of molecular characterization. An analysis of the structure of this compound shows that the central alpha-carbon is bonded to a carbonyl group, a nitrogen atom, and two phenyl groups. Because the two phenyl substituents on the alpha-carbon are identical, this carbon is not a stereocenter.

As a result, this compound is an achiral molecule. nih.gov It does not have non-superimposable mirror images (enantiomers) and does not exhibit optical activity. nih.gov Consequently, the concept of chiral recognition, which involves differential interaction with other chiral molecules or environments, is not a feature of this compound.

Table 3: Stereochemical Properties of this compound

| Property | Description | Source |

|---|---|---|

| Stereochemistry | Achiral | nih.gov |

| Defined Stereocenters | 0 | nih.gov |

| Optical Activity | None | nih.gov |

Computational and Theoretical Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the electronic characteristics of N-hydroxy-2,2-diphenylacetamide and its analogs. These studies often employ methods like the B3LYP functional with a 6-31G* basis set to analyze the molecule's electronic structure. A key focus of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental to predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting ability.

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the compound. A smaller gap typically signifies higher reactivity. For this compound, these quantum mechanical parameters are correlated with its biological activity, providing a theoretical basis for its mechanism of action at an electronic level.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. These simulations are crucial for understanding the molecule's conformational flexibility and its interactions within a biological milieu, such as in an aqueous solution or in proximity to a protein binding site. By simulating the trajectory of the molecule over time, researchers can identify its most stable conformations and the energy barriers associated with transitions between different shapes.

MD simulations are also instrumental in validating the results of molecular docking studies. By observing the root-mean-square deviation (RMSD) of the ligand and the protein backbone, the stability of a predicted binding pose can be assessed over a simulated period. This provides a more realistic and dynamic picture of the ligand-receptor complex, moving beyond the static view offered by docking alone.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking has been extensively used to predict how this compound and its derivatives interact with the active sites of various enzymes. For instance, docking studies have investigated its binding to the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis (MtInhA), a crucial enzyme in the synthesis of mycolic acids. These simulations have identified key interactions, such as the coordination of the hydroxamate group with the NAD+ cofactor and hydrogen bonding with residues like Tyr158 in the active site.

Similar docking approaches have been applied to understand the inhibition of cyclooxygenase (COX) enzymes. The diphenylacetamide portion of the molecule typically engages in hydrophobic interactions within a hydrophobic pocket of the enzyme, while the N-hydroxy group is predicted to form critical hydrogen bonds with polar amino acid residues, anchoring the ligand in the active site.

Beyond predicting the binding orientation, molecular docking provides estimates of the binding affinity, often expressed as a docking score or a calculated free energy of binding. Lower scores generally suggest a stronger, more favorable interaction. These computational estimations are valuable for ranking a series of compounds and prioritizing them for synthesis and experimental evaluation.

For this compound derivatives, these binding energy calculations have shown a good correlation with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50). The interaction energy can be further decomposed into contributions from electrostatic forces, van der Waals interactions, and hydrogen bonds, offering a detailed understanding of the driving forces behind ligand binding.

Table 1: Predicted Binding Affinities of this compound Derivatives with Target Enzymes

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | MtInhA | -7.8 | Tyr158, NAD+ |

| This compound | COX-1 | -8.5 | Arg120, Tyr355 |

| This compound | COX-2 | -9.2 | Arg120, Tyr355, Val523 |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are essential for deciphering how the chemical structure of this compound influences its biological function. By systematically modifying the diphenylacetamide and hydroxamic acid moieties, researchers can identify the structural features that are critical for its inhibitory activity. This knowledge is then used to guide the design of new analogs with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate structural properties with biological activity. These predictive models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to forecast the activity of novel, untested compounds. This predictive analytics approach significantly accelerates the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of more effective enzyme inhibitors based on the this compound scaffold.

Biological Activity Mechanisms at the Molecular Level

Enzyme Inhibition Mechanisms

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govsigmaaldrich.com This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription. nih.gov Inhibitors of HDACs (HDACi) block this action, leading to hyperacetylation and a more open chromatin structure, which can reactivate the expression of tumor suppressor genes, making them a target for cancer therapy. uni.lu

Human HDACs are grouped into four classes. Class IIa includes HDAC4, HDAC5, HDAC7, and HDAC9. These enzymes are distinguished by a unique zinc-binding motif and have been implicated as regulators of cell differentiation and development. biosynth.com Research into other hydroxamic acid-based inhibitors has shown that it is possible to achieve selectivity for specific HDAC isoforms. For instance, studies on phenacetyl and phenylbenzoyl hydroxamates have demonstrated that exploiting a cavity near the active site of HDAC7 can lead to inhibitors that are significantly more selective for HDAC7 over Class I HDACs. mdpi.com However, no specific research has been published that evaluates the selectivity profile of N-hydroxy-2,2-diphenylacetamide against HDAC7 or other Class IIa HDACs.

The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) located in the active site. sigmaaldrich.com The N-hydroxyamide group (also known as a hydroxamic acid) is a key pharmacophore in many potent HDAC inhibitors. This functional group is capable of forming a stable, five-membered ring chelate with the active site zinc ion. nih.gov This strong interaction effectively blocks the active site, preventing the enzyme from binding to its natural acetylated lysine substrate. sigmaaldrich.comnih.gov Given that this compound contains this N-hydroxyamide moiety, it is structurally equipped to act as a zinc-chelating agent and a potential HDAC inhibitor.

The potency and selectivity of HDAC inhibitors are determined by the interactions of the entire molecule with the enzyme's active site, which consists of a channel leading to the catalytic zinc ion. An inhibitor typically has three key parts: the zinc-binding group (like the N-hydroxyamide), a linker that fits into the channel, and a "capping" group that interacts with residues at the surface of the active site. The chemical nature and structure of the capping group are critical for discriminating between different HDAC isoforms. For this compound, the two phenyl groups would function as the capping group. While structurally distinct from other studied selective inhibitors, how this specific diphenylacetamide structure influences potency and selectivity for any HDAC isoform has not been experimentally determined.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an enzyme located in the endoplasmic reticulum that converts cholesterol into cholesteryl esters for storage or incorporation into lipoproteins. There are two isoforms, ACAT1 and ACAT2. Selective inhibition of ACAT2 has been explored as a strategy to reduce hypercholesterolemia. Research has identified inhibitors such as pyripyropene A (PPPA) that show selectivity for ACAT2. However, a review of the available literature does not indicate that this compound has been investigated as a potential ACAT inhibitor.

Mycobacterial Enoyl-ACP Reductase (MtInhA) Inhibition and Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has driven research into new antimycobacterial agents that act on novel targets. One such target is the enoyl-acyl carrier protein (ACP) reductase, known as MtInhA. This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. While various classes of compounds, such as N-alkoxyphenylhydroxynaphthalenecarboxamides, have been synthesized and tested for antimycobacterial activity, there is no published research demonstrating that this compound possesses activity against M. tuberculosis or inhibits the MtInhA enzyme.

Mechanistic Insights from Molecular Modeling and in vitro Enzyme Assays

Molecular modeling and enzyme assays provide a detailed picture of how this compound interacts with its targets. The central mechanism for its inhibition of metalloenzymes like HDACs and MMPs is the chelation of the catalytic zinc ion by the hydroxamic acid group.

Molecular docking studies on derivatives of 2-chloro-N,N-diphenylacetamide with COX-1 and COX-2 enzymes have been performed to understand binding possibilities. researchgate.net These computational studies help identify the specific binding sites and the strength of interaction between the acetamide (B32628) derivatives and the active sites of the COX enzymes. researchgate.net For MMPs, quantitative structure-activity relationship (QSAR) modeling of N-hydroxy-alpha-phenylsulfonylacetamide derivatives has identified the key molecular features that determine their inhibitory selectivity against different MMPs. nih.gov These models suggest that specific atomic properties of the inhibitor are crucial for interaction with the S1' and S2' subsites of the MMP active site. nih.gov

Other Enzyme Systems (e.g., Metalloproteases, Cyclo-Oxygenase)

Beyond its primary targets, this compound's activity extends to other significant enzyme systems.

Metalloproteinases: As zinc-dependent endopeptidases, MMPs are a likely target. researchgate.net The hydroxamic acid group in this compound can bind to the zinc ion in the MMP active site, a mechanism shared by many known MMP inhibitors like Doxycycline. nih.gov QSAR studies on similar molecules confirm that N-hydroxy-acetamide structures are potent MMP inhibitors. nih.gov

Cyclo-Oxygenase (COX): The diphenylacetamide scaffold has been associated with anti-inflammatory properties through the inhibition of COX enzymes. Molecular docking studies of related derivatives show that these compounds can fit within the active site of both COX-1 and COX-2, suggesting a potential mechanism for pain and inflammation reduction. researchgate.net

Table 1: Summary of Potential Enzyme Targets and Inhibition Mechanisms

| Enzyme System | Specific Enzymes | Postulated Mechanism of Action | Supporting Evidence |

|---|---|---|---|

| Histone Deacetylases | Class IIa HDACs | Zinc chelation in the active site by the hydroxamic acid group. | Activity of structurally similar compound 2-hydroxy-2,2-diphenylacetamide (B1266242). |

| Matrix Metalloproteinases | MMP-1, MMP-9, MMP-13 | Zinc chelation in the active site by the hydroxamic acid group. | QSAR modeling of N-hydroxy-alpha-phenylsulfonylacetamide derivatives. nih.gov |

| Cyclo-Oxygenase | COX-1, COX-2 | Binding to the active site channel. | Activity of 2-hydroxy-2,2-diphenylacetamide ; Docking studies of related derivatives. researchgate.net |

Receptor Interaction Mechanisms

Current research indicates that the primary biological activity of this compound is not based on classical receptor-ligand interactions. The molecule's functional groups, particularly the hydroxamic acid, are tailored for direct binding to the catalytic sites of enzymes rather than interacting with cell surface or nuclear receptors. Its mechanism is one of enzyme inhibition.

Modulation of Molecular Pathways (e.g., Gene Expression through Histone Acetylation)

The most significant pathway modulated by this compound is gene expression, via its inhibitory effect on histone deacetylases (HDACs).

Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of lysine residues on histones neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin). This open state allows transcription factors and RNA polymerase to access the DNA and initiate gene expression.

HDACs reverse this process by removing acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and gene silencing. By inhibiting HDACs, this compound prevents the deacetylation of histones. This action maintains an "open" chromatin state, promoting the expression of genes that may have been silenced. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can reactivate the expression of tumor suppressor genes.

Structure-Mechanism Relationships and Pharmacophore Development

The relationship between the chemical structure of this compound and its biological function is clear. A pharmacophore model, which describes the essential three-dimensional features of a molecule required for its biological activity, can be developed from related compounds.

For the inhibition of MMP-9, 3D-QSAR and pharmacophore modeling of related N-hydroxy-acetamide derivatives have identified several key features: researchgate.net

A Zinc-Binding Group: The N-hydroxyacetamide group is the critical feature for chelating the zinc ion in the active site of metalloenzymes.

Aromatic Rings: The two phenyl groups (the diphenylmethyl moiety) serve as a hydrophobic scaffold that can interact favorably with non-polar pockets within the enzyme's active site, such as the S1' and S2' subsites in MMPs, contributing to binding affinity and selectivity. nih.gov

Hydrogen Bond Donors and Acceptors: The oxygen and hydrogen atoms of the hydroxamic acid group, as well as the carbonyl oxygen, can participate in a network of hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

Table 2: Pharmacophore Features for MMP-9 Inhibition by N-hydroxy-acetamide Derivatives

| Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen-Bond Acceptor (A) | An atom that can accept a hydrogen bond. | Interaction with donor residues in the active site. |

| Hydrogen-Bond Donor (D) | An atom with a hydrogen attached that can be donated. | Interaction with acceptor residues in the active site. |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Hydrophobic interactions with pockets in the active site. |

| Positive Ionic (P) | A group with a positive charge. | Ionic interactions with negatively charged residues. |

Data derived from pharmacophore models of related MMP-9 inhibitors. researchgate.net

This understanding allows for the rational design of new, potentially more potent and selective inhibitors by modifying the core diphenylacetamide scaffold.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The diphenylacetamide scaffold is recognized as a versatile intermediate in the synthesis of various compounds. For instance, derivatives like 2,2-diphenylacetamide (B1584570) serve as foundational structures for pharmaceuticals. The broader class of nitro-compounds and heterocyclic structures like 3,4-dihydro-2(1H)-pyridones are also well-established as important building blocks for creating pharmaceutically relevant molecules due to their diverse reactivity. frontiersin.orgmdpi.com

Development of Chiral Catalysts and Auxiliaries

Optically active 2-hydroxyamide derivatives, a class to which N-hydroxy-2,2-diphenylacetamide belongs, are known to be valuable chiral building blocks. mdpi.com They are frequently used in the preparation of asymmetric catalysts and chiral auxiliaries. mdpi.com For example, the kinetic resolution of racemic 2-hydroxyamides has been achieved using chiral acyl-transfer catalysts, demonstrating the importance of this molecular class in asymmetric synthesis. mdpi.com

Despite this, This compound is an achiral molecule itself. nih.gov There is no specific research found that describes its direct use or modification to form a chiral catalyst or auxiliary. The general potential exists within its structural class, but its own application in this area has not been documented.

Future Directions in the Design of Novel Chemical Entities Based on the this compound Scaffold

The development of novel chemical entities often relies on leveraging versatile scaffolds through strategies like diversity-oriented synthesis. nih.gov This approach aims to create libraries of structurally diverse molecules to explore new areas of chemical space and identify new drug leads or biological probes. nih.gov The this compound scaffold, with its diphenylmethyl group and a hydroxamic acid moiety, possesses features that could be exploited for this purpose. The diphenyl group offers a lipophilic anchor, while the hydroxamic acid can act as a metal-chelating group or a hydrogen-bond donor/acceptor, making it a candidate for targeting metalloenzymes.

Future research could focus on:

Combinatorial Library Synthesis: Systematically modifying the phenyl rings and the amide portion of the molecule to generate a library of derivatives for high-throughput screening against various biological targets.

Bioisosteric Replacement: Replacing the hydroxamic acid with other functional groups known to interact with similar biological targets to optimize activity and pharmacokinetic properties.

Application in Materials Science: Exploring the use of the scaffold in the development of new materials, leveraging the properties of the diphenylmethyl group.

While these are logical future directions based on the compound's structure, there is currently no published research outlining specific ongoing work or future plans for this particular scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxy-2,2-diphenylacetamide, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A common route involves reacting 2,2-diphenylacetyl chloride with hydroxylamine under basic conditions (e.g., aqueous NaOH) at 0–5°C. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol/water (yield: 91%) .

- Characterization : Confirm purity (>97%) using HPLC and validate structure via spectroscopic techniques:

- 1H/13C NMR : Key peaks include δ 10.91 (s, N–H), 7.34–7.28 (m, aromatic protons), and 4.70 (s, CH) in DMSO-d6 .

- IR : Strong C=O stretch at ~1675 cm⁻¹ and N–O stretch at ~1527 cm⁻¹ .

- HR-MS : Molecular ion [M+H]+ at m/z = 318.1492 (C20H18NO2 requires 318.1494) .

Q. How can researchers validate the structural integrity of this compound?

- Approach : Combine multiple analytical methods:

- X-ray crystallography : Resolve crystal structure using SHELXL (for small-molecule refinement) to confirm bond angles and hydrogen-bonding networks .

- Thermal analysis : Determine melting point (172–173°C) via DSC and compare with literature .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for scalability or functional group tolerance?

- Strategies :

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve hydroxylamine reactivity .

- Alternative reagents : Replace hydroxylamine with O-protected derivatives (e.g., O-benzylhydroxylamine) to prevent side reactions .

Q. What are the implications of hydrogen-bonding patterns in the crystallographic analysis of this compound?

- Analysis : Use graph-set notation (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs). These interactions influence crystal packing and stability . Computational tools like Mercury (CCDC) can model intermolecular interactions .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point variations)?

- Troubleshooting :

- Purity assessment : Repeat synthesis with rigorous purification (e.g., column chromatography) to exclude impurities affecting thermal properties .

- Polymorphism screening : Perform slurry experiments in different solvents to identify polymorphic forms .

Q. What biological assays are suitable for probing the bioactivity of this compound?

- Experimental design :

- Enzyme inhibition : Test against metalloproteases (e.g., MMP-9) due to the hydroxamate moiety’s metal-chelating properties .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.